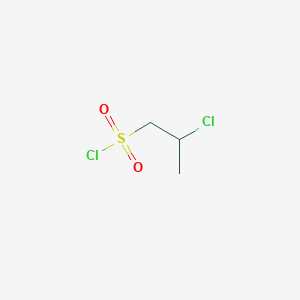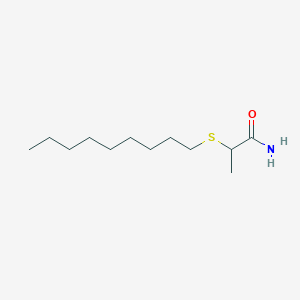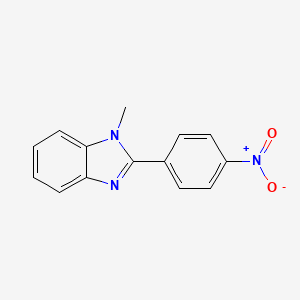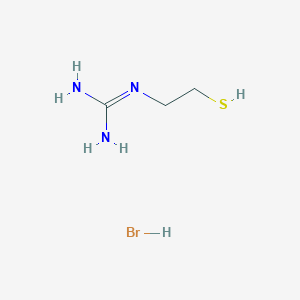![molecular formula C14H13ClO3S2 B11712643 Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate](/img/structure/B11712643.png)
Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate is an organic compound that features a phenyl group and a 4-chlorophenylthio group attached to an ethanesulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate typically involves the reaction of phenyl ethanesulfonate with 4-chlorobenzenethiol. The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like dimethyl sulfoxide (DMSO). The mixture is then irradiated with visible light to promote the C-S cross-coupling reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The phenyl and 4-chlorophenylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl and 4-chlorophenylthio derivatives.
Applications De Recherche Scientifique
Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of C-S bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate involves its interaction with molecular targets through its phenyl and 4-chlorophenylthio groups. These interactions can lead to the modulation of various biochemical pathways, potentially resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Phenyl ethanesulfonate: Lacks the 4-chlorophenylthio group, making it less reactive in certain chemical reactions.
4-Chlorobenzenethiol: Contains the 4-chlorophenylthio group but lacks the ethanesulfonate moiety.
Sulfonate esters: Similar in structure but may have different substituents on the phenyl ring.
Uniqueness: Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate is unique due to the presence of both the phenyl and 4-chlorophenylthio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H13ClO3S2 |
|---|---|
Poids moléculaire |
328.8 g/mol |
Nom IUPAC |
phenyl 2-(4-chlorophenyl)sulfanylethanesulfonate |
InChI |
InChI=1S/C14H13ClO3S2/c15-12-6-8-14(9-7-12)19-10-11-20(16,17)18-13-4-2-1-3-5-13/h1-9H,10-11H2 |
Clé InChI |
IMMLGCZMYLYQJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OS(=O)(=O)CCSC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11712569.png)
![3,4-dichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11712577.png)

![1,3-dimethyl-2-[(E)-2-phenylethenyl]-1H-3,1-benzimidazol-3-ium](/img/structure/B11712597.png)

![3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11712605.png)



![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(3-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B11712620.png)


![2-Methylpropyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B11712647.png)
